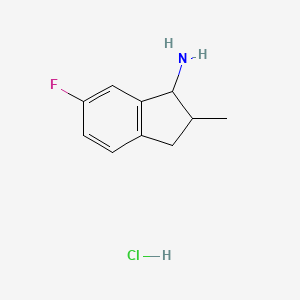
Chlorhydrate de 6-fluoro-2-méthyl-2,3-dihydro-1H-indén-1-amine
Vue d'ensemble
Description
6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C10H13ClFN. It is a versatile small molecule scaffold used in various research and industrial applications . The compound is characterized by the presence of a fluorine atom, a methyl group, and an amine group attached to an indane structure, making it a valuable building block in synthetic chemistry .
Applications De Recherche Scientifique
6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindanone and methylamine.
Reduction: The carbonyl group of 6-fluoroindanone is reduced to form 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-ol.
Amination: The hydroxyl group is then converted to an amine group using methylamine under appropriate reaction conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the indane structure.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various substituted indanes, ketones, and amines, depending on the specific reaction conditions and reagents used .
Mécanisme D'action
The mechanism of action of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The fluorine atom enhances the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoroindanone: A precursor in the synthesis of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride.
2-Methyl-2,3-dihydro-1H-inden-1-amine: Lacks the fluorine atom, resulting in different chemical properties.
6-Fluoro-2,3-dihydro-1H-inden-1-amine: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness
6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of both the fluorine and methyl groups, which confer specific chemical and biological properties.
Propriétés
IUPAC Name |
6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-6-4-7-2-3-8(11)5-9(7)10(6)12;/h2-3,5-6,10H,4,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWIMLJKRNMZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1N)C=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,8-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B1445607.png)
![6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride](/img/structure/B1445609.png)
![6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B1445610.png)

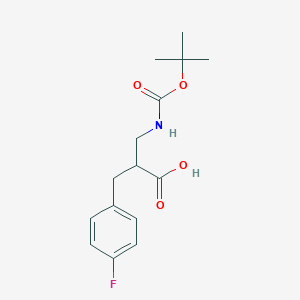
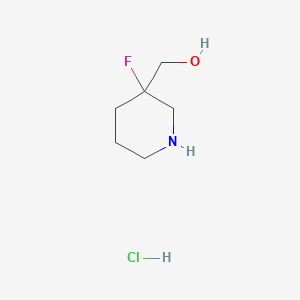
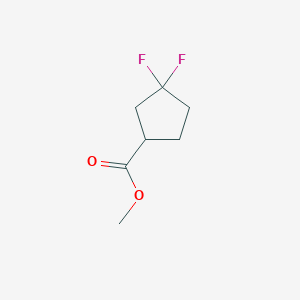
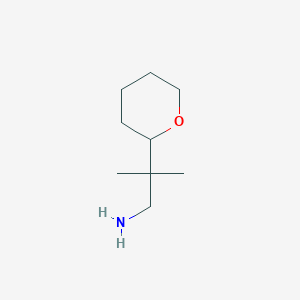
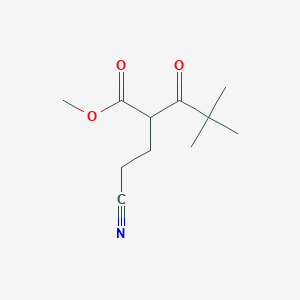
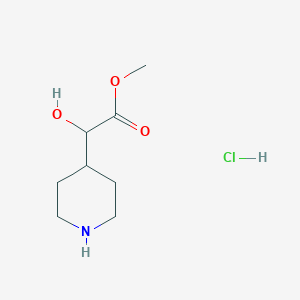
![2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid](/img/structure/B1445625.png)
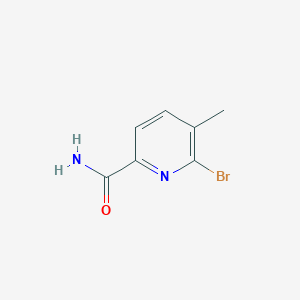
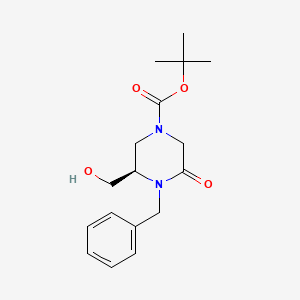
![1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1445630.png)
